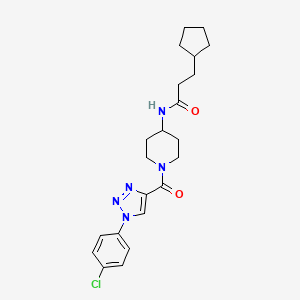

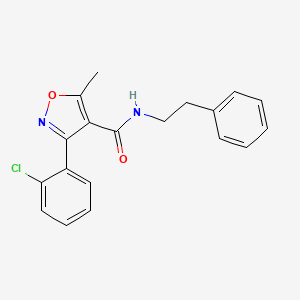

N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves careful selection of starting materials and reaction conditions to ensure the formation of the desired amide linkages and the preservation of functional groups. For instance, the synthesis of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide involves steps that may be similar to those needed for synthesizing "N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide" .

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide" has been analyzed using X-ray diffraction techniques, revealing details such as crystal system, lattice constants, and the orientation of rings within the molecules . These studies provide a basis for understanding how the methoxyphenyl and pyridinylmethyl groups might influence the overall molecular conformation and packing in the crystal lattice of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various spectroscopic methods and theoretical calculations, including density functional theory (DFT). These studies can shed light on the electronic properties, such as HOMO and LUMO energies, which are indicative of the chemical reactivity of the molecule . Additionally, the antioxidant properties of similar compounds have been determined using free radical scavenging tests, which could be relevant for "N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide" have been characterized using various analytical techniques. These include X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. Such analyses reveal important properties like polymorphism, thermal stability, and vibrational frequencies, which are crucial for understanding the behavior of the compound under different conditions .

Applications De Recherche Scientifique

1. Discovery of Kinase Inhibitors

N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide derivatives have been identified as potent and selective Met kinase inhibitors, with significant implications in the treatment of certain cancers. For instance, the analogue 10, a structurally similar compound, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, owing to its potency and improved aqueous solubility. This research underscores the potential of these compounds in targeted cancer therapy (Schroeder et al., 2009).

2. Crystal Structure and Molecular Analysis

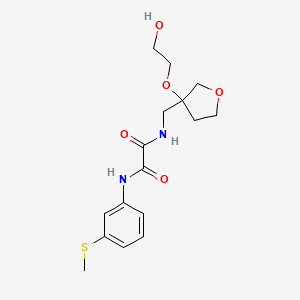

The crystal structure and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been extensively studied. These compounds, which have potential as antineoplastic agents, exhibit complex molecular structures that are stabilized by intramolecular hydrogen bonding, showcasing the intricate nature of these molecules (Banerjee et al., 2002).

3. Structural Modifications and Biological Activity

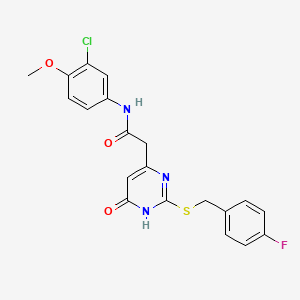

Modifications of the N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide structure have been associated with varying biological activities, including diuretic properties and potential use in hypertension remedies. Polymorphic modifications of these compounds can impact their pharmaceutical properties, highlighting the significance of molecular structure in drug efficacy and the potential for developing new therapeutics (Shishkina et al., 2018).

4. Electrophoretic Separation and Analysis

The structure of N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide derivatives is crucial in the electrophoretic separation and analysis of related substances, such as imatinib mesylate and its analogs. The precise structural analysis enables the effective quality control and characterization of these pharmaceutical compounds, ensuring their safety and efficacy in medical applications (Ye et al., 2012).

Propriétés

IUPAC Name |

N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-13-6-4-12(5-7-13)18-15(20)14(19)17-10-11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUDPMCMNRZMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)